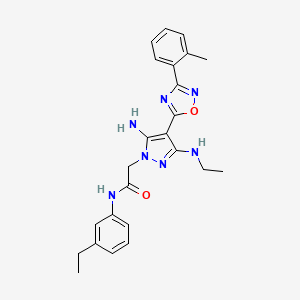

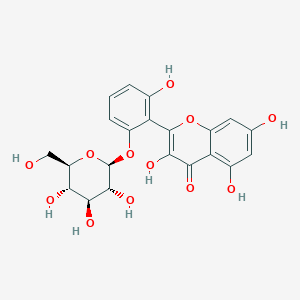

(2S,4R)-2-(2-Methoxyphenyl)-4-methylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically include the compound’s IUPAC name, any common names, its molecular formula, and its role or uses in industry or research.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry and any functional groups present.Chemical Reactions Analysis

This would involve a discussion of the reactions the compound can undergo, including any catalysts required and the products formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Synthesis and Biological Potential

- A study by Harini et al. (2014) describes the synthesis of novel oxime esters derived from 2,6-bis(4-methoxyphenyl)piperidin-4-one. These compounds exhibit promising antioxidant and antimicrobial activities, highlighting their potential in biological applications (Harini et al., 2014).

Chiral Ligands in Catalysis

- Alvarez-Ibarra et al. (2010) conducted a study on the synthesis of enantiopure methanol derivatives based on l-pipecolinic acid. These new chiral ligands demonstrated unique behavior in the stereocontrol of reactions between benzaldehyde and diethylzinc, indicating their significance in catalytic processes (Alvarez-Ibarra et al., 2010).

Development of Imaging Probes

- Prabhakaran et al. (2006) synthesized AC90179, a compound related to 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide, labeled with carbon-11 for use in PET studies. Despite its ability to cross the blood-brain barrier, it showed no specific binding to 5-HT2A receptors, indicating limitations in its application as a PET ligand (Prabhakaran et al., 2006).

Potential in Tumor Research and Therapy

- Research by Berardi et al. (2005) explored the use of various methylpiperidines for selective binding and activity at sigma(1) receptors. They found that certain compounds demonstrated potent ligand activity and selectivity, suggesting their utility in tumor research and therapy (Berardi et al., 2005).

Role in Polymerization Processes

- Komarov et al. (2019) studied the use of achiral diols, including derivatives similar to (2S,4R)-2-(2-Methoxyphenyl)-4-methylpiperidine, as pre-catalyst activators for the ring-opening polymerization of cyclic esters. Their findings highlight the application of these compounds in polymer chemistry (Komarov et al., 2019).

Conformational Analysis in Chemical Studies

- Duquet et al. (2010) conducted a conformational analysis of isomers of N-trifluoroacetyl-2-methoxy-4-methylpiperidine. This research contributes to understanding the molecular structures and properties of such compounds, which is crucial in various fields of chemistry (Duquet et al., 2010).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

Future Directions

This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential new applications for it.

I hope this helps! If you have any other questions, feel free to ask.

properties

IUPAC Name |

(2S,4R)-2-(2-methoxyphenyl)-4-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-2/h3-6,10,12,14H,7-9H2,1-2H3/t10-,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQZELJMWJQNDG-PWSUYJOCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN[C@@H](C1)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-2-(2-Methoxyphenyl)-4-methylpiperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzyl-2-chloro-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]acetamide](/img/structure/B2469770.png)

![3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorophenyl}propanoic acid](/img/structure/B2469771.png)

![methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate](/img/structure/B2469772.png)

![6-Amino-3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2469780.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2469782.png)

![3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2469786.png)

![2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B2469787.png)